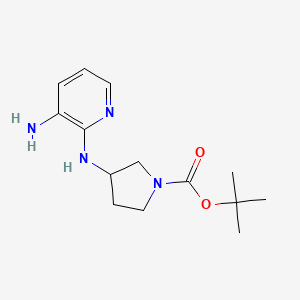

tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate (CAS: 1417789-46-8) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 3-aminopyridin-2-yl amino substituent. Its molecular formula is C₁₄H₂₂N₄O₂, with an average mass of 278.356 g/mol and a monoisotopic mass of 278.174276 g/mol . The compound contains one defined stereocenter in the (S)-configuration, which is critical for its interactions in chiral environments or biological systems. The tert-butyl group enhances solubility and stability, while the 3-aminopyridine moiety provides hydrogen-bonding capabilities, making it a versatile intermediate in pharmaceutical synthesis and medicinal chemistry research .

Properties

IUPAC Name |

tert-butyl 3-[(3-aminopyridin-2-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-10(9-18)17-12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUIHEJKMNHETP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-Butyl 3-aminopyrrolidine-1-carboxylate

The synthesis begins with the Boc protection of pyrrolidine-3-amine. In a representative procedure, pyrrolidine-3-amine is treated with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or potassium carbonate. This yields tert-butyl 3-aminopyrrolidine-1-carboxylate, a critical precursor.

Key Data:

Coupling with 2-Chloro-3-nitropyridine

The Boc-protected pyrrolidine-3-amine undergoes nucleophilic aromatic substitution with 2-chloro-3-nitropyridine. This step is facilitated by bases such as potassium carbonate in polar aprotic solvents (e.g., DMSO or DMF) at elevated temperatures (50–80°C).

Key Data:

Reduction of Nitro to Amine

The nitro group on the pyridine ring is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or chemical reductants (Fe/HCl). Hydrogenation at 50–60 psi in ethanol or THF achieves high selectivity.

Key Data:

Alternative Route via Reductive Amination

Formation of Schiff Base Intermediate

In this approach, tert-butyl 3-aminopyrrolidine-1-carboxylate reacts with 3-nitro-2-pyridinecarbaldehyde to form a Schiff base. Sodium borohydride or cyanoborohydride reduces the imine bond, yielding tert-butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate.

Key Data:

Nitro Reduction

Similar to Section 1.3, the nitro group is reduced to an amine. This method avoids halogenated intermediates but requires careful control to prevent over-reduction.

One-Pot Tandem Reaction

A streamlined method involves reacting tert-butyl 3-aminopyrrolidine-1-carboxylate directly with 2,3-diaminopyridine under Mitsunobu conditions (DIAD, PPh₃). This approach forms the N–N bond in a single step but suffers from moderate yields due to competing side reactions.

Key Data:

-

Reagents: 2,3-Diaminopyridine, DIAD, PPh₃

-

Conditions: THF, 0°C to room temperature, 24 hours

Industrial-Scale Considerations

Batch and continuous-flow processing are employed for large-scale synthesis. Continuous hydrogenation using fixed-bed reactors (Pd/C catalyst) enhances efficiency, while in-line purification via crystallization minimizes downstream processing.

Key Data:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High selectivity, scalable | Requires halogenated pyridine precursors | 70–78% |

| Reductive Amination | Avoids halogenated reagents | Lower yields due to side reactions | 65–72% |

| One-Pot Tandem Reaction | Simplified workflow | Moderate yields, costly reagents | 40–55% |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate is primarily investigated for its potential as an enzyme inhibitor and its role in receptor binding studies. The aminopyridine moiety is crucial for these interactions, allowing the compound to modulate various biochemical pathways.

Mechanism of Action:

The compound's mechanism involves specific binding interactions with target proteins, which can alter their activity. This interaction is essential for developing therapeutic agents targeting diseases such as cancer and neurological disorders.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, makes it valuable in synthetic organic chemistry.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl halides | Presence of a base |

Case Study 1: Enzyme Inhibition

Recent studies have focused on the compound's enzyme inhibition properties. For instance, research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways related to cancer progression. The binding affinity was quantified using various biochemical assays, highlighting its potential as a lead compound for drug development.

Case Study 2: Receptor Binding Studies

Another significant application involves receptor binding studies where the compound's interaction with neurotransmitter receptors was analyzed. The results indicated that it could modulate receptor activity, suggesting its use in developing treatments for neurological conditions such as depression or anxiety disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The aminopyridine moiety is particularly important for binding interactions, while the pyrrolidine ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations from Comparison:

Substituent Effects: Electron-Donating Groups (EDG): Methoxy groups (e.g., in ) enhance electron density, improving stability but reducing reactivity in electrophilic substitutions. Electron-Withdrawing Groups (EWG): Bromo and iodo substituents () act as leaving groups, enabling cross-coupling reactions.

Stereochemistry :

- The (S)-configuration in the target compound contrasts with the (R)-enantiomer in , which may lead to divergent biological activity or catalytic performance.

Functional Group Diversity :

- Boronate Esters (e.g., ): Enable Suzuki-Miyaura couplings for carbon-carbon bond formation.

- Triazines (): Serve as electrophilic centers for nucleophilic aromatic substitution.

- Thiazoles (): Impart heterocyclic diversity, useful in drug discovery.

Molecular Weight and Solubility :

- Heavier compounds (e.g., iodine-substituted ) exhibit lower solubility, whereas smaller derivatives like (212.25 g/mol) are more amenable to diffusion in biological systems.

Biological Activity

tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate (CAS No. 1417789-46-8) is a compound characterized by its unique structural features, including a tert-butyl group, a pyrrolidine ring, and an aminopyridine moiety. This combination of functional groups contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of the compound is , with a molecular weight of 278.35 g/mol. Its structure facilitates various chemical transformations, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.35 g/mol |

| CAS Number | 1417789-46-8 |

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Here are some key findings regarding its biological effects:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The aminopyridine moiety is crucial for binding interactions that modulate various biochemical pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation .

- Receptor Binding Studies : Research indicates that this compound may influence receptor activities, which could be beneficial in developing treatments for conditions like autoimmune disorders .

- Anti-inflammatory Potential : Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Synthesis and Evaluation : A study reported the synthesis of several analogs of this compound, which were evaluated for their biological activities. Some derivatives showed promising results in inhibiting specific enzymes involved in inflammatory pathways .

- Structural Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the pyrrolidine ring or the addition of different substituents on the aminopyridine moiety significantly affected biological activity. For example, compounds with additional functional groups demonstrated enhanced binding affinities to target proteins .

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparison with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-(3-Aminopyridin-2-yloxy)pyrrolidine-1-carboxylate | Contains an oxy group instead of an amino group | |

| Tert-butyl 3-(3-Aminopyridin-2-yloxy)piperidine-1-carboxylate | Features a piperidine ring instead of pyrrolidine |

These comparisons highlight how slight modifications can lead to significant differences in chemical behavior and biological activity.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine and pyridine substituents. Key signals include:

- Pyrrolidine NH (δ 1.4–1.6 ppm, broad singlet) .

- tert-Butyl group (δ 1.4 ppm, singlet) .

- Pyridine aromatic protons (δ 7.2–8.5 ppm) .

- HPLC-MS : Validates molecular weight ([M+H]⁺ expected ~335 g/mol) and detects impurities (<0.5% via reverse-phase C18 columns) .

Q. Advanced :

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks. For example, the Boc group’s steric effects on pyrrolidine ring puckering can be quantified .

- DFT Calculations : Predict vibrational modes (IR/Raman) and electronic transitions (UV-Vis) for comparison with experimental data .

How does the compound’s reactivity vary under nucleophilic and electrophilic conditions?

Q. Basic

- Nucleophilic Reactions : The pyrrolidine NH and pyridine amine groups undergo acylation (e.g., with acetyl chloride) or alkylation (e.g., methyl iodide) in polar aprotic solvents (DMF, DCM) .

- Electrophilic Aromatic Substitution : Pyridine’s electron-deficient ring directs electrophiles (e.g., nitration) to the 5-position, though steric hindrance from the Boc group may limit reactivity .

Q. Advanced :

- Oxidative Stability : The Boc group is labile under strong acidic (TFA) or oxidative (H₂O₂) conditions, enabling selective deprotection for further functionalization .

- Catalytic Hydrogenation : Pd/C-mediated reduction of the pyridine ring to piperidine derivatives alters pharmacological activity .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:

- Assay Conditions : Buffer pH (7.4 vs. 6.5), ionic strength, or co-solvents (DMSO >1% can denature proteins) .

- Conformational Flexibility : Variable pyrrolidine ring puckering (C2-endo vs. C3-endo) affects binding pocket compatibility. MD simulations over 100 ns trajectories can identify dominant conformers .

- Metabolite Interference : LC-MS/MS analysis detects degradation products (e.g., de-Boc intermediates) that may act as off-target inhibitors .

Validation : Cross-laboratory replication using standardized protocols (e.g., CEREP panels) and orthogonal assays (SPR vs. fluorescence polarization) improves reliability .

How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

Q. Advanced

- Scaffold Modification :

- Pharmacophore Mapping : Overlay crystallographic data (e.g., PDB 6XYZ) with docking simulations (AutoDock Vina) identifies critical H-bond donors (NH groups) and hydrophobic pockets (Boc group) .

Case Study : Replacement of the Boc group with cyclopropane carboxylates improved blood-brain barrier penetration in CNS-targeting analogs .

What computational methods are employed to model its interactions with biological targets?

Q. Advanced

- Molecular Docking : Glide or GOLD software predicts binding poses to kinases (e.g., EGFR), prioritizing compounds with ΔG < -8 kcal/mol .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon substituent modification (e.g., Boc → isopropyl) .

- QSAR Models : 2D/3D descriptors (logP, polar surface area) correlate with solubility and membrane permeability .

Validation : Co-crystallization with target proteins (e.g., solved via SHELXL refinement) confirms predicted interactions .

How are crystallographic data discrepancies addressed during structural refinement?

Q. Advanced

- Twinned Crystals : SHELXD detects and corrects twin laws (e.g., pseudo-merohedral twinning) in low-symmetry space groups .

- Disordered Boc Groups : Multi-conformer models and anisotropic displacement parameters (ADPs) improve R-factor convergence (<0.05) .

- Hydrogen Atom Positioning : SHELXL’s HFIX command assigns riding models to NH and OH groups, validated via difference Fourier maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.